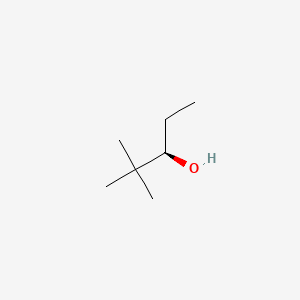

(R)-1-Ethyl-2,2-dimethylpropanol

Description

Properties

CAS No. |

38636-36-1 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(3R)-2,2-dimethylpentan-3-ol |

InChI |

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |

InChI Key |

HMSVXZJWPVIVIV-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](C(C)(C)C)O |

Canonical SMILES |

CCC(C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Corey-House Synthesis Adaptation for Tertiary Alcohols

The Corey-House synthesis, traditionally used for alkane synthesis, can be adapted for preparing 2,2-dimethyl-substituted compounds by coupling organocopper reagents with alkyl halides. For example, lithium di-tert-butylcuprate reacts with ethyl bromide to form 2,2-dimethylbutane derivatives, which can be further functionalized to the corresponding alcohols by oxidation or hydroboration-oxidation steps.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Formation of organocuprate | (Me3C)2CuLi | Ether, low temp | Lithium di-tert-butylcuprate |

| Coupling with alkyl halide | MeCH2Br (ethyl bromide) | Ether, room temp | 2,2-dimethylbutane derivative |

| Oxidation/hydroboration | Various oxidants or BH3/ H2O2 | Standard conditions | Corresponding tertiary alcohol |

This method provides a route to the carbon skeleton but requires further stereoselective steps to obtain the (R)-enantiomer.

Asymmetric Catalytic Reduction and Addition Reactions

Asymmetric catalytic methods are employed to introduce chirality at the tertiary carbon. For example, addition of ethyl groups to ketones or aldehydes bearing 2,2-dimethyl substitution can be catalyzed by chiral ligands or organocatalysts to yield (R)-1-ethyl-2,2-dimethylpropanol with high enantiomeric purity.

Industrial One-Pot Synthesis via Henry Reaction and Subsequent Reduction

A notable industrial method involves the Henry (nitroaldol) reaction between 4-hydroxybutyraldehyde and nitromethane, catalyzed by asymmetric catalysts (rare earth metals, transition metals, or organic catalysts), followed by reduction and purification steps to yield chiral amines or alcohols structurally related to (R)-1-ethyl-2,2-dimethylpropanol.

| Step | Reagents | Catalyst | Conditions | Yield & Notes |

|---|---|---|---|---|

| Henry reaction | 4-hydroxybutyraldehyde + nitromethane | Rare earth or transition metal catalyst | 0 to 40 °C, 6-30 h | High conversion, asymmetric induction |

| Filtration | Removal of insolubles | - | Ambient | Purification step |

| Reduction | Hydrogenation or chemical reduction | - | Standard | Conversion to chiral alcohol |

This method is scalable and suitable for industrial production, achieving yields above 80% with high stereoselectivity.

Deracemization and Mechanical Processing Techniques

For compounds with low enantiomeric excess, mechanical attrition-enhanced deracemization can be applied. This involves:

- Preparing a slurry of racemic and enantiomerically enriched compound in a solvent where racemization occurs

- Applying mechanical forces (grinding, stirring with glass beads) to promote conversion to the desired enantiomer

- Using solvents such as alcohols or ethers to facilitate racemization and solubility control

This method can be adapted to (R)-1-ethyl-2,2-dimethylpropanol derivatives to improve optical purity post-synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst Type | Yield (%) | Enantiomeric Excess (ee) | Scalability | Notes |

|---|---|---|---|---|---|---|

| Corey-House synthesis + oxidation | (Me3C)2CuLi + MeCH2Br | None (organometallic) | Moderate (50-70) | Racemic, requires resolution | Lab scale | Requires further chiral induction |

| Asymmetric catalytic addition | Ketone + ethyl source | Chiral metal complexes | High (70-90) | High (>90%) | Medium to large scale | Sensitive to conditions |

| Industrial Henry reaction + reduction | 4-hydroxybutyraldehyde + nitromethane | Rare earth/transition metal | High (80+) | High (>90%) | Industrial scale | One-pot, cost-effective |

| Mechanical deracemization | Racemic mixture | None (mechanical) | N/A | Improves ee post-synthesis | Applicable post-synthesis | Requires specific solvent and equipment |

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.

Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in DCM.

Major Products Formed

Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.

Reduction: ®-1-Ethyl-2,2-dimethylpropane.

Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.

Scientific Research Applications

®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.

Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-Ethyl-2,2-dimethylpropanol with compounds sharing structural motifs, functional groups, or applications.

Functional Group Comparison: Alcohols vs. Esters and Aromatics

Structural and Stereochemical Analysis

- Branching Effects: The target compound’s branched structure lowers its boiling point compared to linear alcohols like 1-dodecanol. Steric hindrance from the 2,2-dimethyl group may slow nucleophilic reactions at the hydroxyl group.

- Chirality: The (R) -enantiomer’s configuration is critical for interactions in biological systems or asymmetric catalysis, unlike non-chiral analogs such as 1-ethyl-2,3-dimethylbenzene.

- Functional Group Reactivity: The hydroxyl group in (R)-1-Ethyl-2,2-dimethylpropanol allows for esterification or oxidation, whereas the phosphonofluoridate ester in C₉H₂₀FO₂P is reactive toward hydrolysis or nucleophilic attack at the phosphorus center .

Toxicity and Handling

- The target alcohol is likely less toxic than the phosphonofluoridate ester, which may exhibit neurotoxicity due to its organophosphate-like structure.

Research Findings and Industrial Relevance

- Pharmaceutical Relevance: Chiral alcohols like (R)-1-Ethyl-2,2-dimethylpropanol are valued in drug synthesis for their ability to confer stereoselectivity. In contrast, impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the importance of stereochemical control in bioactive molecules .

- Material Science: Branched alcohols serve as low-volatility solvents in coatings, while phosphonofluoridates are explored for their stability in agrochemical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.